1-tert-Butyl-1-cyclohexene
Overview
Description
“1-tert-Butyl-1-cyclohexene” is a technical compound with a linear formula of C6H9C (CH3)3 . It has a molecular weight of 138.25 . It has been employed as a substrate to investigate catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Synthesis Analysis
The synthesis of “1-tert-Butyl-1-cyclohexene” involves complex organic chemistry processes. The compound has been used as a substrate in the investigation of catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-1-cyclohexene” is characterized by a cyclohexane ring with a tert-butyl group attached . The compound’s structure can also be represented by the SMILES string CC(C)(C)C1=CCCCC1
.
Chemical Reactions Analysis
“1-tert-Butyl-1-cyclohexene” has been employed as a substrate in various chemical reactions. For instance, it has been used to investigate the catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Physical And Chemical Properties Analysis
“1-tert-Butyl-1-cyclohexene” has a refractive index of 1.461 (lit.) . It has a boiling point of 167-168 °C/754 mmHg (lit.) and a density of 0.83 g/mL at 25 °C (lit.) .
Scientific Research Applications
Epoxidation Catalysts
- Metal-Catalyzed Epoxidation : Metal catalysts like Mo(VI), W(VI), Ti(IV) are used in the epoxidation of olefins like cyclohexene with tert-butyl hydroperoxide, indicating applications in organic synthesis and industrial processes. The catalysts' activities depend on their oxidation states and Lewis acid strength (Sheldon, 1973).
- Boron-Catalyzed Epoxidation : Boron esters demonstrate significant catalytic activities in the epoxidation of olefins like cyclohexene with tert-butyl hydroperoxide. The activity is influenced by the electrophilicity of the boron atom and its structural features (Sheldon & Doorn, 1974).
Chemical Synthesis and Reactions
- Synthesis of Vinyl-Substituted Derivatives : 1-Vinyl-4-tert-butyl-1-cyclohexene has been synthesized, showcasing its potential in organic chemistry for diene condensation reactions (Andreev et al., 1971).
- Phosphine-Catalyzed Annulation Reactions : Phosphine-catalyzed [3+3] annulation reactions of modified tert-butyl allylic carbonates with alkylidenemalononitriles form cyclohexenes, indicating its role in complex organic synthesis (Zheng & Lu, 2009).
Catalysis and Oxidation Studies
- Redox-Active Metal-Organic Framework : A cobalt(II/III) metal-organic framework has shown efficacy in the selective oxidation of cyclohexene, suggesting its potential in fine chemical synthesis and green chemistry applications (Zhang et al., 2018).
- Mechanism of Silylene Transfer : Studies on the transfer of di-tert-butylsilylene from a silacyclopropane to an alkene like cyclohexene offer insights into reaction mechanisms relevant to organic synthesis and material science (Driver & Woerpel, 2003).
Structural and Solvation Studies
- Trimolecular Liquid Structure : The structure of a trimolecular liquid mixture involving cyclohexene, tert-butyl alcohol, and water was investigated, providing knowledge relevant to solution chemistry and material science (Bowron & Diaz Moreno, 2005).
Future Directions
The future directions of “1-tert-Butyl-1-cyclohexene” research could involve further investigation of its conformational properties . Additionally, its use as a substrate in the investigation of catalytic activity and BET surface area for different desilicated TS-1 zeolite samples could be further explored .
properties
IUPAC Name |
1-tert-butylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBKAYONUCKYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187783 | |
Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1-cyclohexene | |
CAS RN |
3419-66-7 | |
Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl-1-cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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